molecular formula C7H14O4 B6589935 methyl 2,3-dihydroxy-4-methylpentanoate CAS No. 1823942-07-9

methyl 2,3-dihydroxy-4-methylpentanoate

Cat. No.: B6589935
CAS No.: 1823942-07-9
M. Wt: 162.2
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Description

Methyl 2,3-dihydroxy-4-methylpentanoate is an organic compound with the molecular formula C7H14O4. It is a derivative of pentanoic acid and contains two hydroxyl groups and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dihydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dihydroxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydroxy-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 2,3-dioxo-4-methylpentanoate or 2,3-dihydroxy-4-methylpentanoic acid.

    Reduction: 2,3-dihydroxy-4-methylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3-dihydroxy-4-methylpentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl and ester groups.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers.

Mechanism of Action

The mechanism of action of methyl 2,3-dihydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may be metabolized by enzymes such as esterases and dehydrogenases, leading to the formation of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydroxy-3-methylpentanoic acid
  • 2,3-dihydroxy-3-methylvaleric acid
  • Methyl 2-hydroxy-3-methylpentanoate

Uniqueness

Methyl 2,3-dihydroxy-4-methylpentanoate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

1823942-07-9

Molecular Formula

C7H14O4

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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